2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a unique combination of fluorophenyl, chromeno, and pyrimidinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target the histamine h1 receptor . The Histamine H1 receptor plays a crucial role in allergic reactions, making it a key target for antihistamine drugs .
Mode of Action
It’s worth noting that compounds with similar structures have been found to act as antagonists to the histamine h1 receptor . This means they bind to the receptor and block its activation, preventing the allergic response.
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary, but they are generally metabolized in the liver and excreted in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate with 2-methylphenyl acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-Allyl-5-(4-Fluorophenyl)-4-Oxo-3,4-Dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(1,3-Benzodioxol-5-YL)acetamide
- 2-{[3-Allyl-5-(4-Fluorophenyl)-4-Oxo-3,4-Dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-Fluorophenyl)acetamide
Uniqueness
What sets 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide apart from similar compounds is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its specific arrangement of fluorophenyl, chromeno, and pyrimidinyl groups allows for unique interactions with molecular targets .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2S/c1-16-6-2-4-8-21(16)28-23(31)15-33-26-20-14-18-7-3-5-9-22(18)32-25(20)29-24(30-26)17-10-12-19(27)13-11-17/h2-13H,14-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBCVNYSMBAOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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